molecular formula C15H15N5O4 B2845095 3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1286705-48-3

3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2845095
CAS RN: 1286705-48-3
M. Wt: 329.316
InChI Key: OWNXHMRGHMVKDO-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds related to 3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide have been synthesized through reactions involving N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate. The structures of these compounds were established based on spectral data including IR, MS, 1H-NMR, and 13C-NMR analyses. This process demonstrates the compound's relevance in the development of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Hassan et al., 2014).

Biological Activities

  • Cytotoxicity : The synthesized compounds have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential application in cancer research and therapy development. This finding indicates the significance of exploring the biological activities of similar compounds for therapeutic uses (Hassan et al., 2014).
  • Pharmacological Evaluation : Computational and pharmacological evaluations of derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been conducted. Such studies emphasize the compound's potential in medicinal chemistry for designing new therapeutic agents with diverse pharmacological properties (Faheem, 2018).

Structural Analysis

Research on related compounds also extends to detailed structural analysis, such as X-ray crystal structure determination, which aids in understanding the molecular configuration, intermolecular interactions, and potential binding modes with biological targets. This analytical approach is crucial for drug design and the development of compounds with specific biological activities (Kumara et al., 2018).

Antibacterial Activity

Novel derivatives have been synthesized and tested for antibacterial activity, indicating the role of such compounds in addressing bacterial infections and the development of new antibiotics. The study of these activities can guide the modification and optimization of molecular structures for enhanced efficacy (Aghekyan et al., 2020).

properties

IUPAC Name

3-methoxy-1-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-20-8-11(14(19-20)22-2)13(21)16-15-18-17-12(24-15)9-23-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNXHMRGHMVKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

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